4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile is a useful research compound. Its molecular formula is C24H26N2O and its molecular weight is 358.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of epoxy fatty acids .
Mode of Action
The compound interacts with sEH and inhibits its activity . This inhibition prevents the conversion of epoxy fatty acids to their corresponding vicinal diols .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxy fatty acids . Normally, these acids are converted to dihydroxyepoxyeicosatrienoic acids, which can promote various pathological states, such as pain and inflammation . By inhibiting sEH, the compound can potentially prevent these conditions .
Pharmacokinetics
Similar compounds containing lipophilic moieties such as adamantyl, bornyl, or 4-(trifluoromethoxy)phenyl are among the most potent seh inhibitors active in nanomolar concentrations . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of sEH by the compound could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases . This is due to the role of dihydroxyepoxyeicosatrienoic acids in promoting pathological states .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. It’s worth noting that compounds containing imines derived from camphor possess various biological activities, including strong antiviral activity . The imine group, unlike the urea and thiourea groups, is slightly basic and is capable of forming salts with acids , which could potentially influence the compound’s action in different environments.
Properties
IUPAC Name |
2-[4-[[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-23(2)20-12-13-24(23,3)22(14-20)26-27-16-17-8-10-18(11-9-17)21-7-5-4-6-19(21)15-25/h4-11,20H,12-14,16H2,1-3H3/b26-22- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGZSJNDTGFWGB-ROMGYVFFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC3=CC=C(C=C3)C4=CC=CC=C4C#N)C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N\OCC3=CC=C(C=C3)C4=CC=CC=C4C#N)/C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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